![molecular formula C7H7ClN2 B1388525 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine CAS No. 494767-29-2](/img/structure/B1388525.png)
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine
Description
“4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” is a chemical compound that is part of the pyrrolopyridine family . It is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . This compound can be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives has been reported in various studies . For instance, pyrrolopyrimidine linked hybrids were designed and synthesized as α-amylase inhibitors for treating diabetes . Another study reported the synthesis of a yellow solid with a melting point of 287–288 °C .Molecular Structure Analysis
The molecular structure of “4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” involves a bond formation between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon .Chemical Reactions Analysis
The chemical reactions involving “4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” have been studied in the context of various biological activities . For example, one study reported the yield of a reaction involving this compound as 71% .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” include a melting point of 287–288 °C . Its IR (KBr, cm −1) values are 3137 (NH), 1676 (C=O), and 1609 (C=N) .Future Directions
The future directions for “4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine” involve further exploration of its biological activities and potential applications in treating various diseases . More research is needed to fully understand its mechanism of action and to develop new compounds containing this scaffold .
properties
IUPAC Name |
4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h2,4,9H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYZMIFKJIVTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671977 | |
Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
494767-29-2 | |
Record name | 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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